(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone properties
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone properties
An In-depth Technical Guide to (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone
Introduction: A Cornerstone Chiral Building Block
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, also known by its synonym D-Pyroglutaminol, is a versatile chiral molecule of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring a five-membered lactam ring with a stereodefined hydroxymethyl group, provides a unique combination of rigidity, functionality, and chirality. This makes it an invaluable starting material and intermediate for the asymmetric synthesis of complex molecular targets.[1] As a key building block, it enables the creation of novel therapeutics, particularly those targeting neurological disorders, and serves as a crucial tool in biochemical research for studying enzymatic pathways and protein interactions.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, analysis, applications, and handling protocols.
Caption: Chemical structure of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone.
PART 1: Physicochemical and Spectroscopic Profile
Precise knowledge of a compound's physicochemical properties is fundamental for its application in synthesis and formulation. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is typically supplied as a white to off-white crystalline powder.[1] Its key properties are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [1][3] |
| Molecular Weight | 115.13 g/mol | [1][3] |
| CAS Number | 66673-40-3 | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 83 - 85 °C (lit.) | [1][4] |
| Boiling Point | 147 - 149 °C / 0.06 mmHg (lit.) | [1][4] |
| Optical Rotation | [α]20/D = -31° (c=5 in ethanol) | [1] |
| Solubility | Chloroform, Dimethylformamide | [4] |
Spectroscopic Characterization
Verification of the structure and purity of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is routinely achieved through standard spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule. The proton NMR spectrum will show characteristic signals for the hydroxymethyl protons, the chiral proton at the C5 position, and the methylene protons within the pyrrolidinone ring.[5]
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Mass Spectrometry (MS) : GC-MS analysis confirms the molecular weight of the compound, with a primary peak corresponding to the molecular ion [M]+ or related fragments.[6] The exact mass is 115.063328530 Da.[3][6]
PART 2: Synthesis and Chiral Integrity
The utility of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is critically dependent on its enantiomeric purity. Synthesis strategies must therefore be highly stereoselective. The most common and economically viable routes leverage the "chiral pool," starting from naturally occurring chiral molecules.
Synthesis from D-Glutamic Acid
A well-established route involves the stereoselective reduction of a D-pyroglutamic acid derivative.[7] D-Glutamic acid is first cyclized to D-pyroglutamic acid, which is then typically esterified to enhance the reactivity of the carboxylic acid. The subsequent reduction of this ester yields the target (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone with retention of configuration.
Caption: General workflow for synthesis from D-Glutamic Acid.
Experimental Protocol: Reduction of Ethyl D-Pyroglutamate
This protocol is a representative example of the final reduction step. The causality for using sodium borohydride (NaBH₄) lies in its chemoselectivity; it is a mild reducing agent capable of reducing esters to primary alcohols without affecting the more stable amide (lactam) functionality in the ring.[8]
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Setup : To a solution of ethyl D-pyroglutamate (1 mmol) in absolute ethanol, cool the reaction vessel to 0-5 °C using an ice bath.
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Reduction : Add sodium borohydride (1 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Reaction : Allow the mixture to stir at room temperature for an additional 2-4 hours.[8] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully add 1M hydrochloric acid (HCl) to the reaction mixture to neutralize excess NaBH₄ and decompose the borate-ester complexes.
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Work-up : Filter the resulting mixture. The solvent is then typically removed under reduced pressure, and the crude product is purified, often by column chromatography or recrystallization, to yield the final product.
Chiral Purity Analysis
Ensuring high enantiomeric purity is paramount for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[9][10]
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Primary Method : Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. A sample is passed through a column containing a chiral stationary phase, leading to differential retention times for the (R) and (S) enantiomers, allowing for their accurate quantification.
-
Alternative Method : NMR spectroscopy using Chiral Solvating Agents (CSAs) can be employed. The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinguishable signals in the NMR spectrum, enabling the determination of the enantiomeric ratio.[10]
Caption: Conceptual workflow for determining enantiomeric purity via Chiral HPLC.
PART 3: Applications in Drug Development and Research
The unique structural features of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone make it a highly sought-after intermediate.[1]
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Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] The chiral pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds, including nootropic agents (drugs that may improve cognitive function), anticonvulsants, and antihypertensives.[7][8][11] Its defined stereochemistry is essential for achieving specific interactions with biological targets like enzymes and receptors.
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Asymmetric Synthesis : Beyond direct incorporation, it serves as a chiral auxiliary or starting point for creating other complex chiral molecules. The hydroxymethyl group offers a reactive handle for further chemical transformations, allowing for the extension of the carbon skeleton or the introduction of new functional groups.[1]
-
Biochemical Research : The compound is utilized in studies involving protein interactions and enzyme activity.[1] Its structural similarity to pyroglutamic acid makes it a useful probe for investigating biological processes involving this amino acid derivative.
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Polymer and Materials Science : It can act as a monomer or building block for the creation of specialty biodegradable polymers.[1]
PART 4: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical substance. (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is classified as an irritant.[12]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | [6][13] |
| Hazard | H319 | Causes serious eye irritation. | [6][12][13] |
| Hazard | H335 | May cause respiratory irritation. | [6][13] |
| Precautionary | P261 | Avoid breathing dust. | [12][13] |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [12][13] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [12] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.[13]
-
First Aid : In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[12] For skin contact, wash off with soap and water.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14] Keep the container tightly sealed and in a well-ventilated area.[12][14] Storage at room temperature is generally acceptable.[1][4]
-
Spill Management : In case of a spill, avoid generating dust.[13] Sweep up the solid material and place it in a sealed container for disposal.[13] Wash the spill area thoroughly with water.[13]
Conclusion
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone stands out as a high-value chiral intermediate with significant applications in pharmaceutical and chemical industries. Its well-defined stereochemistry, coupled with versatile functional groups, provides a reliable foundation for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and development.
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SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE Abstract. International Journal of Pure and Applied Mathematics. [Link]
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